クロロアセトアミド-PEG4-NHSエステル

概要

説明

Chloroacetamido-peg4-nhs ester is a polyethylene glycol (PEG) linker containing chloroacetamide and N-hydroxysuccinimide (NHS) ester functional groups. The chlorine atom in the chloroacetamide group is a good leaving group, making it suitable for substitution reactions. The NHS ester is an active ester that reacts with primary amines to form stable amide bonds. The PEG linker increases the hydrophilic properties of the compound in aqueous media .

科学的研究の応用

Chloroacetamido-peg4-nhs ester has a wide range of scientific research applications, including:

Chemistry: It is used as a linker in the synthesis of complex molecules and in the development of drug delivery systems.

Biology: It is employed in the conjugation of biomolecules, such as proteins and peptides, to enhance their solubility and stability.

Medicine: It is used in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

Industry: It is utilized in the production of PEGylated compounds for various industrial applications, including cosmetics and pharmaceuticals

作用機序

Target of Action

Chloroacetamido-PEG4-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system . The compound acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein .

Mode of Action

The Chloroacetamido-PEG4-NHS ester contains chloroacetamide and NHS ester functional groups . The chlorine in the chloroacetamide group is a good leaving group and can undergo substitution reactions . The NHS ester is an active ester which reacts with primary amines to form stable amide bonds . These reactions allow the compound to link the E3 ubiquitin ligase ligand and the target protein ligand together in the PROTAC .

Biochemical Pathways

The primary biochemical pathway affected by Chloroacetamido-PEG4-NHS ester is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking an E3 ubiquitin ligase ligand with a target protein ligand, the PROTAC can cause the target protein to be ubiquitinated and subsequently degraded by the proteasome .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability, which could potentially enhance its bioavailability .

Result of Action

The primary result of the action of Chloroacetamido-PEG4-NHS ester is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the specific function of the target protein .

Action Environment

The action of Chloroacetamido-PEG4-NHS ester, as part of a PROTAC, takes place intracellularly . Environmental factors such as pH and the presence of other proteins can influence the compound’s action, efficacy, and stability . .

準備方法

Synthetic Routes and Reaction Conditions

Chloroacetamido-peg4-nhs ester is synthesized through a series of chemical reactions involving the introduction of chloroacetamide and NHS ester functional groups onto a PEG backbone. The synthesis typically involves the following steps:

PEGylation: The PEG backbone is activated using a suitable reagent, such as tosyl chloride or mesyl chloride, to introduce a leaving group.

Chloroacetamide Introduction: The activated PEG is reacted with chloroacetamide to introduce the chloroacetamide functional group.

NHS Ester Formation: The chloroacetamido-PEG intermediate is then reacted with NHS and a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the NHS ester

Industrial Production Methods

Industrial production of chloroacetamido-peg4-nhs ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The final product is purified using techniques like column chromatography or recrystallization and is then characterized using analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

化学反応の分析

Types of Reactions

Chloroacetamido-peg4-nhs ester undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the chloroacetamide group can be substituted by nucleophiles, such as amines or thiols.

Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds

Common Reagents and Conditions

Substitution Reactions: Common reagents include primary amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at room temperature or slightly elevated temperatures.

Amide Bond Formation: The NHS ester reacts with primary amines in the presence of a base, such as triethylamine (TEA), in polar solvents like DMSO or DMF

Major Products Formed

Substitution Reactions: The major products are substituted chloroacetamido-PEG derivatives, where the chlorine atom is replaced by the nucleophile.

Amide Bond Formation: The major products are amide-linked PEG derivatives, where the NHS ester is replaced by an amide bond

類似化合物との比較

Chloroacetamido-peg4-nhs ester is unique due to its combination of chloroacetamide and NHS ester functional groups, along with the hydrophilic PEG linker. Similar compounds include:

Bromoacetamido-PEG4-NHS ester: Contains a bromoacetamide group instead of chloroacetamide.

Iodoacetamido-PEG4-NHS ester: Contains an iodoacetamide group instead of chloroacetamide.

Methoxy-PEG4-NHS ester: Contains a methoxy group instead of chloroacetamide

These similar compounds differ in their leaving groups and reactivity, making chloroacetamido-peg4-nhs ester unique in its specific applications and reactivity profile.

生物活性

Chloroacetamido-PEG4-NHS ester is a versatile compound widely used in bioconjugation and drug delivery applications. Its structure consists of a polyethylene glycol (PEG) spacer connected to a chloroacetamido group and an N-hydroxysuccinimide (NHS) ester. This configuration enhances solubility and reactivity, making it suitable for various biological applications.

- Molecular Formula : CHClNO

- Molecular Weight : 438.14 g/mol

- CAS Number : 1353011-95-6

- Purity : ≥95%

The NHS ester reacts with primary amines to form stable amide bonds, which is essential in creating bioconjugates. The PEG spacer not only improves the solubility of the compound in aqueous environments but also reduces protein aggregation, facilitating better interaction with biological systems .

The mechanism by which Chloroacetamido-PEG4-NHS ester exerts its biological activity involves:

- Reactivity : The NHS ester group is highly reactive towards primary amines, allowing for efficient conjugation to proteins, peptides, or other biomolecules.

- Stability : The formation of amide bonds provides stability to the conjugates formed, which is crucial for therapeutic applications.

- Solubility Enhancement : The PEG component increases the hydrophilicity of the conjugates, aiding in their solubility and bioavailability in biological systems .

Applications in Research and Medicine

Chloroacetamido-PEG4-NHS ester has been utilized in various fields, including:

- Drug Delivery Systems : It serves as a linker in antibody-drug conjugates (ADCs), enhancing the delivery of cytotoxic agents to target cells while minimizing systemic toxicity.

- Protein Labeling : The compound is employed for labeling proteins with fluorescent tags or other markers for imaging and tracking purposes in cellular studies.

- Nanotechnology : It is used in the synthesis of nanoparticles for drug delivery, improving targeting and release profiles .

Case Studies and Research Findings

- Antibody-Drug Conjugates (ADCs) :

- Protein Conjugation :

- Nanoparticle Formulation :

Data Table: Comparison of Biological Activities

| Property | Chloroacetamido-PEG4-NHS Ester | Other PEG Linkers (e.g., TCO-PEG4-NHS) |

|---|---|---|

| Reactivity with Amines | High | High |

| Solubility | Excellent | Excellent |

| Stability of Conjugates | High | Moderate |

| Application Areas | ADCs, Protein Labeling | ADCs, Protein Labeling |

| Typical Use | Drug Delivery | Imaging, Surface Modification |

特性

IUPAC Name |

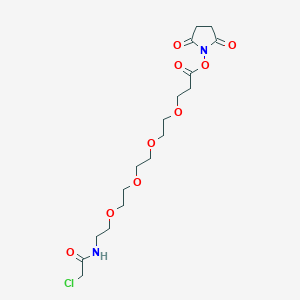

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-chloroacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27ClN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWFCYSNJLMFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。